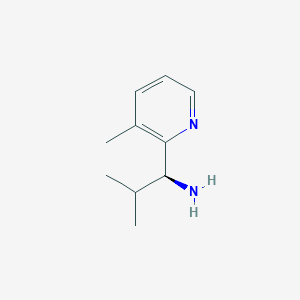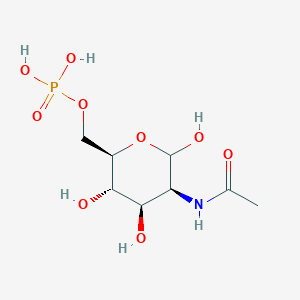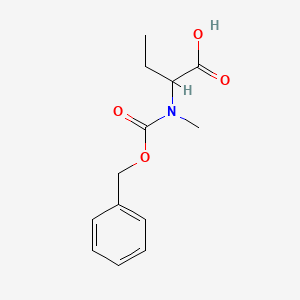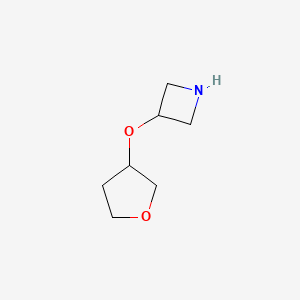
3-((Tetrahydrofuran-3-YL)oxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tetrahydrofuran-3-YL)oxy)azetidine is a heterocyclic compound that features both azetidine and tetrahydrofuran rings. Azetidines are four-membered nitrogen-containing heterocycles, while tetrahydrofuran is a five-membered oxygen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions.
Another approach involves the ring-opening polymerization of azetidine monomers, which can be achieved through anionic or cationic mechanisms . This method allows for the production of polyamines with various structures, which can then be functionalized to introduce the tetrahydrofuran group.
Industrial Production Methods
Industrial production of 3-((Tetrahydrofuran-3-YL)oxy)azetidine may involve bulk manufacturing processes that utilize the aforementioned synthetic routes. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydrofuran-3-YL)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine or tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
3-((Tetrahydrofuran-3-YL)oxy)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-((Tetrahydrofuran-3-YL)oxy)azetidine involves its interaction with molecular targets through its azetidine and tetrahydrofuran rings. The ring strain in azetidines makes them reactive, allowing for the cleavage of nitrogen-carbon bonds under appropriate conditions . This reactivity can be harnessed in various chemical transformations and biological interactions.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar in structure but lacking the tetrahydrofuran moiety.
Tetrahydrofuran: A five-membered oxygen-containing ring, similar in structure but lacking the azetidine moiety.
Oxetane: A four-membered oxygen-containing ring, which shares some reactivity characteristics with azetidines.
Uniqueness
3-((Tetrahydrofuran-3-YL)oxy)azetidine is unique due to the combination of azetidine and tetrahydrofuran rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
3-(oxolan-3-yloxy)azetidine |
InChI |
InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2 |
InChI Key |
OVTODFDSEFOLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



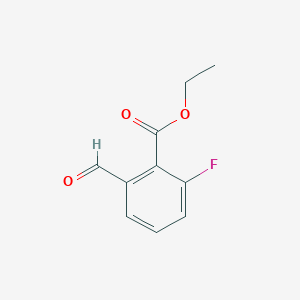

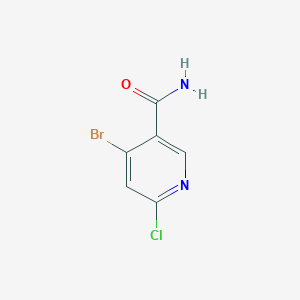
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
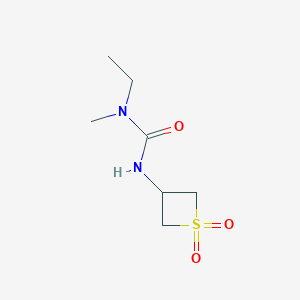
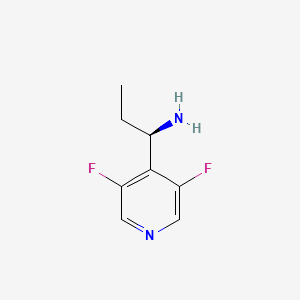


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
